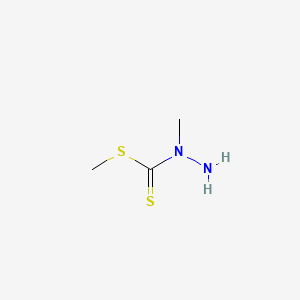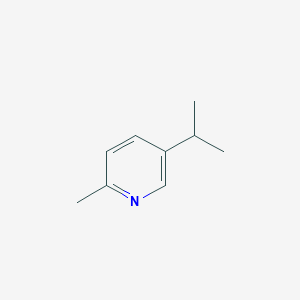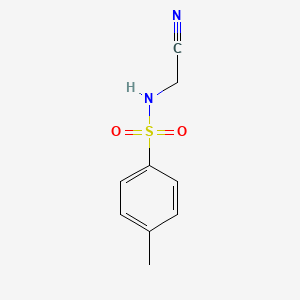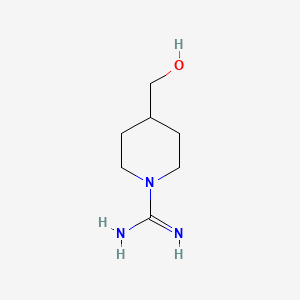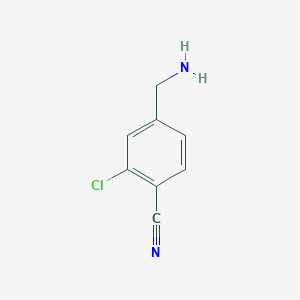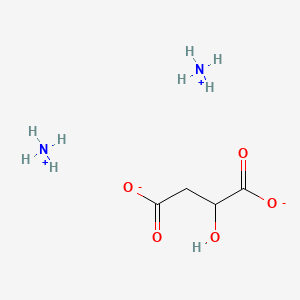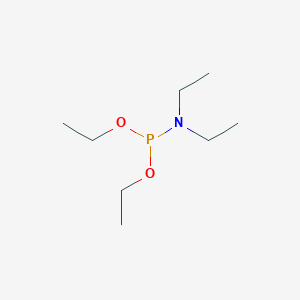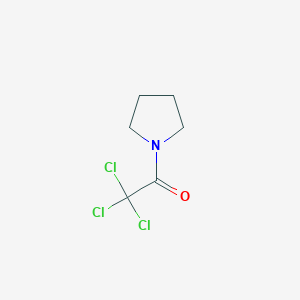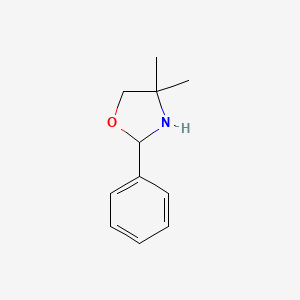
4,4-Dimethyl-2-phenyl-1,3-oxazolidine
説明
4,4-Dimethyl-2-phenyl-1,3-oxazolidine is a derivative of oxazolidine . Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O . The derivatives of oxazolidine are due to the presence of substituents on carbon and/or nitrogen . The molecular formula of 4,4-Dimethyl-2-phenyl-1,3-oxazolidine is C11H15NO .
Synthesis Analysis
The synthesis of 4,4-Dimethyl-2-phenyl-1,3-oxazolidine involves condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-2-phenyl-1,3-oxazolidine consists of a five-membered heterocycle ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The molecular weight is 177.24300 .Chemical Reactions Analysis
The chemical reactions involving 4,4-Dimethyl-2-phenyl-1,3-oxazolidine include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . These reactions are typically carried out using 1,2-amino alcohols as starting materials .科学的研究の応用
Immunomodulatory Effects
4,4-Dimethyl-2-phenyl-1,3-oxazolidine derivatives, like 5-phenyl-1,3-oxazolidine-2-thione, exhibit immunomodulatory effects. These compounds, known as goitrogens, are isolated from certain plants and have shown varied levels of cytotoxicity and the ability to inhibit nitric oxide production, indicating potential immunomodulatory applications (Radulović et al., 2017).
Photochemical and Structural Properties
1,3-Oxazolidine derivatives are studied for their structural and photochemical properties. For example, the synthesis of new 1,3-oxazolidine-containing spiropyrans for studying the influence of chlorine atoms on structure and photochromic properties has been reported (Luk’yanov et al., 2016).
Crystal Structure Analysis
The crystal structures of chiral and racemic 1,3-oxazolidine derivatives like 4-Methyl-5-phenyl-1,3-oxazolidine-2-thione have been analyzed to understand their molecular arrangement and hydrogen-bonding patterns (Kitoh et al., 2003).
Synthesis of Substituted Oxazolidines
Research on the lithiation of 2-(1-chloroethyl)-2-oxazolines leads to the synthesis of various substituted oxazolidines, demonstrating the versatility of these compounds in organic synthesis (Capriati et al., 2001).
Weak Hydrogen Bonds and π-π Stacking Interactions
Studies on oxazolidin-2-ones explore their role as protective groups for 1,2-amino alcohols and their utilization in various weak interactions like hydrogen bonding and π-π stacking, indicating their significance in molecular architecture (Nogueira et al., 2015).
Anticancer Agents Design
Functionalized amino acid derivatives containing the oxazolidine structure have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, suggesting potential applications in anticancer drug development (Kumar et al., 2009).
Synthesis of D-ribo-Phytosphingosine
Oxazolidine derivatives have been utilized in the high-yield synthesis of D-ribo-phytosphingosine, demonstrating their utility in complex biochemical syntheses (Lombardo et al., 2006).
Catalytic Oxidation Studies
1,3-Oxazolidine-based ligands have been synthesized and used in catalytic oxidation studies, indicating their role in facilitating chemical transformations (Bikas et al., 2018).
特性
IUPAC Name |
4,4-dimethyl-2-phenyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUWGAVXDLKUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343462 | |
| Record name | 4,4-Dimethyl-2-phenyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-phenyl-1,3-oxazolidine | |
CAS RN |
20515-61-1 | |
| Record name | 4,4-Dimethyl-2-phenyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



